If you are interested in exploring the potential scientific research applications of N,N-Diethyl-2,6-Difluoro-Benzamide, you can:
N,N-diethyl-2,6-difluorobenzamide is a chemical compound characterized by its unique structure that includes two ethyl groups attached to the nitrogen atom of the benzamide functional group, along with two fluorine substituents on the aromatic ring. This compound is part of the difluorobenzamide class, which is notable for its diverse applications in pharmaceuticals and agrochemicals. The molecular formula for N,N-diethyl-2,6-difluorobenzamide is C12H14F2N, and its structure can be represented as follows:
textF \ C6H4 \ C(=O)N(C2H5)2 / F
Research indicates that compounds within the difluorobenzamide class exhibit significant biological activity, particularly in antibacterial and antifungal applications. For instance:
The synthesis of N,N-diethyl-2,6-difluorobenzamide can be achieved through several methods:
python2,6-Difluorobenzoic Acid + Diethylamine → N,N-Diethyl-2,6-difluorobenzamide + HCl
N,N-diethyl-2,6-difluorobenzamide has several applications:
Interaction studies involving N,N-diethyl-2,6-difluorobenzamide reveal its ability to form hydrogen bonds and hydrophobic interactions with target proteins. For example:
These interactions are crucial for understanding its mechanism of action and optimizing its efficacy as a pharmaceutical agent.
Several compounds share structural similarities with N,N-diethyl-2,6-difluorobenzamide. Here are a few notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2,6-Difluorobenzamide | Two fluorine atoms on benzene ring | Basic amide structure |
N,N-Diethyl-3-fluorobenzamide | One fluorine atom on benzene ring | Exhibits different biological activity |
3-Methoxybenzamide | No fluorine substituents | Lacks enhanced electrophilicity |
N,N-Diethyl-4-fluorobenzamide | One fluorine atom at para position | Different binding characteristics |
N,N-diethyl-2,6-difluorobenzamide stands out due to its specific placement of two fluorine atoms at the ortho positions on the benzene ring. This configuration enhances its biological activity by improving binding affinity to target proteins while also influencing its physical properties such as solubility and stability compared to other derivatives.